molecular formula C7H8BrNO3 B596699 Ethyl 5-bromo-2-methyloxazole-4-carboxylate CAS No. 1260861-94-6

Ethyl 5-bromo-2-methyloxazole-4-carboxylate

Cat. No. B596699
CAS RN: 1260861-94-6
M. Wt: 234.049
InChI Key: WUYVDXANJRQDOO-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-2-methyloxazole-4-carboxylate is a chemical compound with the molecular formula C7H8BrNO3 . It is a solid substance .


Physical And Chemical Properties Analysis

This compound is a solid substance . Its molecular weight is 234.05 . Detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Enantioselective Synthesis A notable application involves the enantioselective synthesis of methyl 2-[1-[(tert-butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate through a Pd-catalyzed amide coupling. This process, which includes bromination and DBU-promoted cyclization, produces oxazole subunit positional isomers with high optical purity, demonstrating the compound's utility in creating structurally complex peptides without racemization (Magata et al., 2017).

Synthesis of Triazoloquinolines Another application is seen in the synthesis of ethyl 1-[4-bromo-2-(methoxycarbonyl)phenyl)]-5-(ethylsulfanylmethyl)-1H-1,2,3-triazole-4-carboxylate, which is a precursor for producing ethyl 7-bromo-4-(ethylsulfonyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinoline-3-carboxylate. This process involves the reaction of methyl 2-azido-5-bromobenzoate with ethyl 4-(ethylsulfanyl)-3-oxobutanoate, highlighting the compound's role in generating triazoloquinolines with potential biological activity (Pokhodylo & Obushak, 2019).

Direct (Hetero)Arylation The compound also facilitates the regiocontrolled palladium-catalyzed direct (hetero)arylation, leading to the synthesis of (hetero)aryloxazoles. This method offers an efficient access to natural products like balsoxin and texaline, showcasing the versatility of ethyl oxazole-4-carboxylate derivatives in organic synthesis and natural product chemistry (Verrier et al., 2008).

Crystal Structure Analysis Research into the crystal structure of ethyl 2-amino­oxazole-5-carboxyl­ate derivatives reveals their potential in material sciences, with planar sheets connected by intermolecular hydrogen bonding, indicating the role of these compounds in designing materials with specific molecular orientations and properties (Kennedy et al., 2001).

Antimicrobial Activity Studies Ethyl 2-amino-4-methylthiazole-5-carboxylate, a derivative of the thiazole group, has been synthesized and modified to study its antimicrobial activities. This illustrates the compound's significance in pharmaceutical research, particularly in the development of new antibiotics (Desai et al., 2019).

Safety and Hazards

Ethyl 5-bromo-2-methyloxazole-4-carboxylate may cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves, eye protection, and face protection .

properties

IUPAC Name

ethyl 5-bromo-2-methyl-1,3-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO3/c1-3-11-7(10)5-6(8)12-4(2)9-5/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUYVDXANJRQDOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=N1)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60719242
Record name Ethyl 5-bromo-2-methyl-1,3-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60719242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1260861-94-6
Record name Ethyl 5-bromo-2-methyl-1,3-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60719242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 5-bromo-2-methyl-1,3-oxazole-4-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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